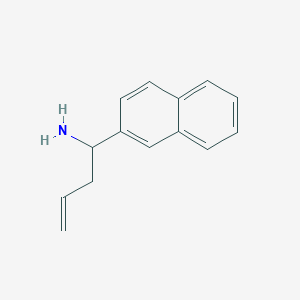

1-Naphthalen-2-ylbut-3-en-1-amine

Description

1-Naphthalen-2-ylbut-3-en-1-amine is a secondary amine featuring a naphthalene moiety substituted at the 2-position with a but-3-enylamine chain. The compound combines aromaticity from the naphthalene ring with the reactivity of an unsaturated alkenyl group, making it a candidate for studies in organic synthesis, coordination chemistry, and materials science. The conjugated π-system of the naphthalene and the alkenyl group may influence electronic properties, solubility, and intermolecular interactions, such as C–H···π or π–π stacking.

Properties

Molecular Formula |

C14H15N |

|---|---|

Molecular Weight |

197.27 g/mol |

IUPAC Name |

1-naphthalen-2-ylbut-3-en-1-amine |

InChI |

InChI=1S/C14H15N/c1-2-5-14(15)13-9-8-11-6-3-4-7-12(11)10-13/h2-4,6-10,14H,1,5,15H2 |

InChI Key |

NQRQKHFRLBZQTH-UHFFFAOYSA-N |

Canonical SMILES |

C=CCC(C1=CC2=CC=CC=C2C=C1)N |

Origin of Product |

United States |

Preparation Methods

General Synthetic Approaches from Literature

Several synthetic routes have been reported in the literature, involving nucleophilic substitution, reductive amination, and multi-component reactions. The key strategies include:

- Nucleophilic substitution of tosylates or epoxides with secondary amines under mild conditions to install the amine functionality on a butenyl chain attached to a naphthalen-2-yl group.

- Multi-step synthesis starting from 2-bromonaphthalene derivatives , followed by olefination and subsequent amination to yield the target amine.

- One-pot three-component reactions involving 2-naphthol, aldehydes, and amines catalyzed by methane sulphonic acid using grindstone chemistry as a green synthetic approach.

Detailed Procedures from a Key Study

The 2020 Journal of Organic Chemistry article describes several general procedures relevant for preparing amines similar to 1-naphthalen-2-ylbut-3-en-1-amine:

| Procedure | Description | Key Reagents | Conditions | Purification |

|---|---|---|---|---|

| General Procedure A | Preparation of trialkyl amines from epichlorohydrin | Epichlorohydrin, secondary amine, potassium iodide, DMF | Stir at 40 °C for 24 h under nitrogen | Extraction with diethyl ether, column chromatography |

| General Procedure B | Preparation of trialkyl amines from tosylates | Tosylates, secondary amine, potassium iodide, DMF | Stir at 40 °C for 24 h under nitrogen | Extraction and column chromatography |

| General Procedure C | Preparation of N-Boc aminomethyloxiranes | N-Boc-benzylamine derivative, sodium hydride, tosylate, DMF | Stir 24 h at low temperature (0-5 °C) | Extraction, column chromatography |

| General Procedure D | Preparation of azetidines via superbase-induced reactions | tert-butoxide, diisopropylamine, butyllithium, oxirane, THF | −78 °C stirring for 2 h under nitrogen | Extraction, chromatography or preparative HPLC |

For 1-naphthalen-2-ylbut-3-en-1-amine, the key step involves nucleophilic substitution of a suitable tosylate or epoxide intermediate with a secondary amine under inert atmosphere and mild heating, followed by purification via chromatography.

Multi-step Synthesis Example from 2-Bromonaphthalene

A medicinal chemistry campaign detailed the synthesis of related naphthalenylbutenyl amines starting from 2-bromonaphthalene:

- Synthesis of (E)-Ethyl 3-(naphthalen-2-yl)but-2-enoate via coupling reactions (yield ~49%).

- Reduction to (E)-3-(Naphthalen-2-yl)but-2-en-1-ol (yield ~82%).

- Subsequent amination or piperazine substitution to introduce the amine group (yield ~78%).

These steps involve flash chromatography purification and characterization by NMR and IR spectroscopy to confirm structure and purity.

Green Chemistry One-Pot Synthesis

An alternative environmentally friendly method uses grindstone chemistry:

- A one-pot three-component reaction of 2-naphthol, aldehydes, and amines catalyzed by methane sulphonic acid.

- The reaction proceeds under solvent-free conditions by grinding the reactants together.

- This method offers operational simplicity, rapid reaction times, and good yields.

- It is suitable for scale-up and avoids toxic solvents, aligning with green chemistry principles.

Though this method is described for 1-aminoalkyl-2-naphthols, the principle can be adapted for related amine derivatives like 1-naphthalen-2-ylbut-3-en-1-amine.

Comparative Summary Table of Preparation Methods

Analytical and Purification Techniques

- Column chromatography is the primary purification method for isolating pure 1-naphthalen-2-ylbut-3-en-1-amine after synthesis.

- Preparative high-performance liquid chromatography (HPLC) is used in some cases for higher purity requirements.

- Characterization by 1H NMR, 13C NMR, IR spectroscopy , and mass spectrometry confirms the structure and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 1-Naphthalen-2-ylbut-3-en-1-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding naphthalen-2-ylbut-3-en-1-one.

Reduction: Reduction reactions can convert the double bond in the butenyl chain to a single bond, forming naphthalen-2-ylbutan-1-amine.

Substitution: The amine group can participate in nucleophilic substitution reactions, forming derivatives such as sulfonamides or amides.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.

Substitution: Reagents like acyl chlorides or sulfonyl chlorides are used under basic conditions to form amides or sulfonamides.

Major Products:

Oxidation: Naphthalen-2-ylbut-3-en-1-one.

Reduction: Naphthalen-2-ylbutan-1-amine.

Substitution: Various amides and sulfonamides depending on the reagents used.

Scientific Research Applications

1-Naphthalen-2-ylbut-3-en-1-amine has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its use in drug development, particularly in designing molecules that can interact with specific biological targets.

Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-Naphthalen-2-ylbut-3-en-1-amine involves its interaction with various molecular targets. The amine group can form hydrogen bonds with biological molecules, influencing their function. The naphthalene ring system can interact with hydrophobic regions of proteins, potentially altering their activity. These interactions can affect pathways involved in cell signaling, metabolism, and other biological processes.

Comparison with Similar Compounds

[(E)-1-(Naphthalen-2-yl)ethylidene]-(naphthalen-1-ylmethyl)amine ()

- Structure : Contains an imine group (C=N) and dual naphthalene moieties.

- Crystallography : Crystallizes in a triclinic system with planar naphthyl groups (mean deviation: 0.007–0.011 Å) and weak C–H···π interactions stabilizing the lattice .

- Synthesis : Requires a rare-earth metal catalyst ([Eu(nta)₃(PzPy)]) for imine formation, unlike simpler amines that may form without catalysis .

N-(2,3-Dimethoxybenzylidene)-naphthalen-1-amine ()

- Structure : Features a benzylidene (aryl-C=N) group instead of an alkenyl chain.

Key Observations :

- Catalytic Requirements : The target compound’s synthesis may avoid metal catalysts, unlike the imine derivative in , which requires rare-earth complexes for β-diketone-amine coupling .

Supramolecular and Intermolecular Interactions

- 1-Naphthalen-2-ylbut-3-en-1-amine : Predicted to engage in C–H···π interactions due to the naphthalene ring and alkenyl group, similar to ’s imine compound .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1-Naphthalen-2-ylbut-3-en-1-amine, and how can reaction efficiency be validated?

- Methodological Answer : The synthesis of naphthalene-derived amines often involves coupling reactions or reductive amination. For example, analogous compounds like 3-(Naphthalen-1-yl)propan-1-amine () are synthesized via nucleophilic substitution or catalytic hydrogenation. To validate efficiency, monitor reaction progress using TLC with a solvent system like n-hexane:ethyl acetate (9:1), and confirm purity via HPLC or GC-MS. For structural validation, use - and -NMR spectroscopy to resolve stereochemistry and confirm substituent positions .

Q. Which spectroscopic techniques are most reliable for characterizing 1-Naphthalen-2-ylbut-3-en-1-amine?

- Methodological Answer : Key techniques include:

- NMR Spectroscopy : Resolve olefinic protons (but-3-en-1-amine chain) and aromatic naphthalene protons. Chemical shifts for allylic amines typically appear at δ 2.5–3.5 ppm ( ).

- X-ray Crystallography : For unambiguous structural confirmation, grow single crystals via slow evaporation in solvents like dichloromethane/hexane. Use SHELX-2018 for structure refinement ( ).

- Mass Spectrometry : High-resolution ESI-MS can confirm molecular ion peaks and fragmentation patterns.

Q. What safety protocols are critical when handling 1-Naphthalen-2-ylbut-3-en-1-amine in the lab?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles.

- Ventilation : Conduct reactions in a fume hood to avoid inhalation of vapors ( ).

- Waste Disposal : Segregate amine-containing waste in designated containers for incineration.

- Toxicity Screening : Refer to toxicological databases (e.g., EPA DSSTox) for preliminary hazard assessment ().

Advanced Research Questions

Q. How can computational tools like AutoDock4 predict the bioactivity of 1-Naphthalen-2-ylbut-3-en-1-amine?

- Methodological Answer :

- Receptor Preparation : Use AutoDockTools to add polar hydrogens and assign Gasteiger charges to the target protein (e.g., enzymes like monoamine oxidases).

- Ligand Parameterization : Optimize the compound’s geometry using Gaussian09 with B3LYP/6-31G* basis set.

- Docking Simulations : Run AutoDock4 with Lamarckian genetic algorithm (100 runs) to estimate binding affinities (ΔG) and identify key interactions (e.g., π-π stacking with naphthalene) .

Q. What strategies resolve contradictions in crystallographic data for this compound?

- Methodological Answer :

- Data Collection : Ensure high-resolution (<1.0 Å) data using synchrotron radiation.

- Refinement : Use SHELXL for anisotropic displacement parameters. If twinning is suspected (common in flexible amines), apply TWIN/BASF commands in SHELX .

- Validation : Cross-check with PLATON’s ADDSYM to detect missed symmetry and R1 convergence (<5%).

Q. How can researchers design experiments to study the compound’s environmental persistence or degradation pathways?

- Methodological Answer :

- Photodegradation Studies : Expose aqueous solutions to UV light (254 nm) and analyze degradation products via LC-MS/MS.

- Microbial Biodegradation : Use OECD 301F test with activated sludge; monitor amine depletion via GC-FID ().

- QSAR Modeling : Predict environmental half-lives using EPI Suite’s BIOWIN module.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.